(2-Phenylthiazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
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Description
This compound is a complex organic molecule that is part of a class of compounds known as arylthiazoles . Arylthiazoles are known for their diverse biological activities and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, the synthesis of 2-phenylthiazol-4-ethylamines involved coupling commercially available 1-adamantylcarboxylic acid with 2-phenylthiazol-4-ethylamine .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a phenylthiazol ring attached to a tetrahydropyrazolo[1,5-a]pyridine ring via a piperazine linker . The exact structure would need to be confirmed through techniques such as NMR spectroscopy.Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis of Pyrazole Carboxamide Derivatives : A series of novel pyrazole carboxamide derivatives containing a piperazine moiety was synthesized, demonstrating the utility of combining these functional groups for creating new compounds with potential biological activities. The structural confirmation of these derivatives was achieved through IR, 1H NMR, and HRMS spectroscopy, along with X-ray crystal analysis for specific derivatives (Lv, Ding, & Zhao, 2013).
Biological Activities
- Antimicrobial Activity : Research on pyridine derivatives, including those structurally related to the queried compound, has revealed variable and modest antimicrobial activities against strains of bacteria and fungi. This highlights the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
- Antiviral and Anticancer Evaluation : Certain compounds with structural similarities to the query have been synthesized and evaluated for their anticancer properties, demonstrating the broad spectrum of biological research applications for such molecular frameworks (Gouhar & Raafat, 2015).
Molecular Interaction Studies
- Antagonist Activity on Receptors : Studies involving the molecular interaction of antagonists with specific receptors, such as the CB1 cannabinoid receptor, provide a deeper understanding of how structurally related compounds could influence receptor binding and activity. This research has implications for drug design and the development of therapeutic agents (Shim et al., 2002).
Properties
IUPAC Name |
[4-(2-phenyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c28-21(18-14-17-8-4-5-9-27(17)24-18)25-10-12-26(13-11-25)22(29)19-15-30-20(23-19)16-6-2-1-3-7-16/h1-3,6-7,14-15H,4-5,8-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWDCYZWRGNJEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CSC(=N4)C5=CC=CC=C5)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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